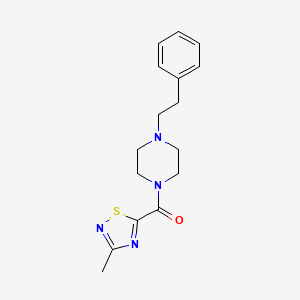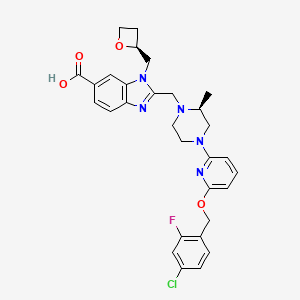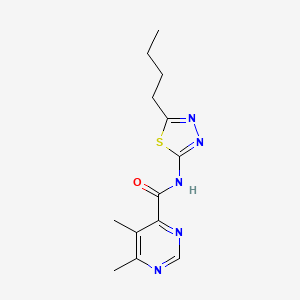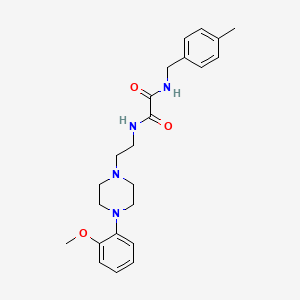
N-methyl-N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While specific synthesis methods for N-Methyl-N-piperidin-3-ylcyclopropanecarboxamide;hydrochloride were not found, piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The IUPAC name for this compound is N-methyl-N-piperidin-3-ylcyclopropanecarboxamide;hydrochloride . The InChI code is 1S/C9H18N2O2S.ClH/c12-14(13,9-3-4-9)11-7-8-2-1-5-10-6-8;/h8-11H,1-7H2;1H .Physical and Chemical Properties Analysis
This compound has a molecular weight of 218.73. It is a powder at room temperature .科学的研究の応用
Molecular Interaction with CB1 Cannabinoid Receptor
N-Methyl-N-piperidin-3-ylcyclopropanecarboxamide hydrochloride has been studied for its interaction with the CB1 cannabinoid receptor. Research by Shim et al. (2002) explored the molecule's conformational behavior and developed unified pharmacophore models for CB1 receptor ligands. This study highlights the compound's role in receptor binding interactions, crucial for understanding its potential therapeutic applications (Shim et al., 2002).
Anti-Angiogenic and DNA Cleavage Activities
Kambappa et al. (2017) investigated novel derivatives of N-Methyl-N-piperidin-3-ylcyclopropanecarboxamide hydrochloride for their efficacy in inhibiting angiogenesis and their DNA cleavage abilities. This study is significant for its implications in anticancer research, highlighting the compound's potential in blocking blood vessel formation and interacting with DNA (Kambappa et al., 2017).
Activation of Energy Expenditure
Massicot et al. (1985) examined a structurally similar compound, (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine, hydrochloride, for its effects on energy expenditure in rats. This research is relevant for understanding the metabolic impacts of related compounds, including N-Methyl-N-piperidin-3-ylcyclopropanecarboxamide hydrochloride (Massicot et al., 1985).
Anti-Acetylcholinesterase Activity
Research by Sugimoto et al. (1990) on related piperidine derivatives revealed significant anti-acetylcholinesterase activity, which is critical in the context of neurodegenerative diseases like Alzheimer's. This study provides insights into how N-Methyl-N-piperidin-3-ylcyclopropanecarboxamide hydrochloride derivatives could potentially be used in treating cognitive disorders (Sugimoto et al., 1990).
Metabolic Activity in Obese Rats
Another study by Massicot et al. (1985) explored the metabolic activity of a similar compound in obese rats, indicating the potential of N-Methyl-N-piperidin-3-ylcyclopropanecarboxamide hydrochloride in obesity and metabolic syndrome research (Massicot et al., 1985).
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
作用機序
Target of Action
The primary targets of N-methyl-N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride are currently unknown. Piperidine derivatives, which this compound is a part of, are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
Piperidine-containing compounds are known to interact with various biological targets, leading to a wide range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, contributing to their diverse pharmacological activities .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives can vary widely, influencing their bioavailability and therapeutic effects .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of piperidine derivatives .
特性
IUPAC Name |
N-methyl-N-piperidin-3-ylcyclopropanecarboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c1-12(10(13)8-4-5-8)9-3-2-6-11-7-9;/h8-9,11H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYBKQIJEODXNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCNC1)C(=O)C2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2449766.png)
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2449767.png)

![Bis(1-[2-(4-sulfamoylphenyl)ethyl]guanidine), sulfuric acid](/img/structure/B2449769.png)
![methyl (2E)-2-[(E)-[(4-chlorophenyl)methylidene]amino]-3-(dimethylamino)prop-2-enoate](/img/structure/B2449771.png)
![2-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoxaline](/img/structure/B2449774.png)

![1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B2449776.png)

![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2449781.png)
![Ethyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate](/img/structure/B2449783.png)

![1-{4-[({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one](/img/structure/B2449786.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B2449789.png)
